![molecular formula C38H18N4O8 B5214421 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE](/img/structure/B5214421.png)
2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple isoindole and phthalimide moieties in its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves multiple steps, including the formation of isoindole and phthalimide rings. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . This is followed by cyclization and coupling reactions to form the final compound. The reaction conditions typically involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moieties, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phthalimide groups to phthalamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, phthalamide derivatives, and substituted isoindole compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding
Medicine: Due to its potential therapeutic properties, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide share structural similarities with 2,6-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE and exhibit similar chemical properties.
Isoindole Derivatives: Compounds like isoindole-1,3-dione derivatives also share structural features and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its complex fused ring system and the presence of multiple functional groups. These features provide the compound with distinct chemical reactivity and biological activity, making it a valuable subject for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-bis(1,3-dioxo-2-phenylisoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H18N4O8/c43-31-23-13-11-21(15-25(23)33(45)39(31)19-7-3-1-4-8-19)41-35(47)27-17-29-30(18-28(27)36(41)48)38(50)42(37(29)49)22-12-14-24-26(16-22)34(46)40(32(24)44)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCELJGVPZCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC6=C(C=C5C4=O)C(=O)N(C6=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H18N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
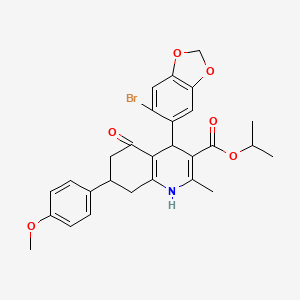
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B5214350.png)
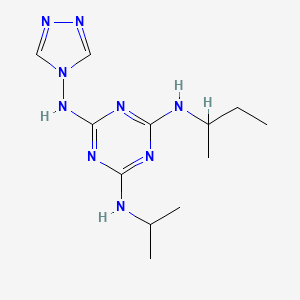
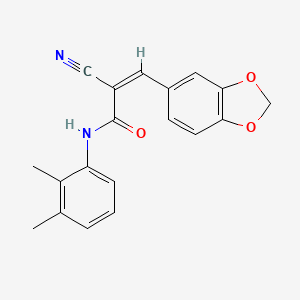
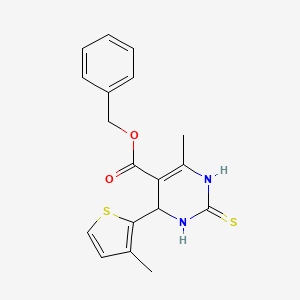
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
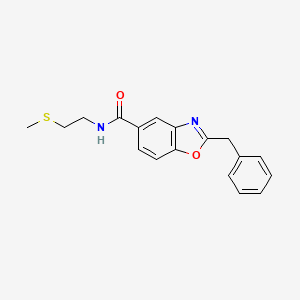
![2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

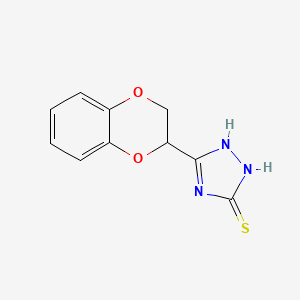
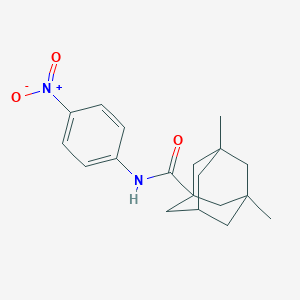
![(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione](/img/structure/B5214447.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
